molecular formula C19H22BClO3 B15287916 3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester

3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester

Cat. No.: B15287916
M. Wt: 344.6 g/mol
InChI Key: PNDXLGYUIUOOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester typically involves the reaction of 3-(benzoxy)-5-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for boronic esters often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents, such as pinacol, can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms. The boronic ester can interact with active site serines in enzymes, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzoxy)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both benzoxy and chloro substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C19H22BClO3

Molecular Weight

344.6 g/mol

IUPAC Name

2-(3-chloro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

PNDXLGYUIUOOHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.